molecular formula C12H12BrF4NO2 B13892072 tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

Katalognummer: B13892072
Molekulargewicht: 358.13 g/mol
InChI-Schlüssel: YFWOBILXNCBUOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate: is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated, fluorinated, and trifluoromethylated phenyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of halogenated and trifluoromethylated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C12H12BrF4NO2

Molekulargewicht

358.13 g/mol

IUPAC-Name

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-7-5-4-6(12(15,16)17)8(13)9(7)14/h4-5H,1-3H3,(H,18,19)

InChI-Schlüssel

YFWOBILXNCBUOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)C(F)(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.